Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEMI(OXALIC ACID) SPIRO[3.3]HEPTAN-2-YLMETHANAMINE is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HEMI(OXALIC ACID) SPIRO[3.3]HEPTAN-2-YLMETHANAMINE typically involves multiple steps. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, leading to the formation of a spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol. The final step involves treating the intermediate with oxalic acid to obtain the hemioxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and the stability of the intermediate compounds. Optimization of reaction conditions and purification steps is crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
HEMI(OXALIC ACID) SPIRO[3.3]HEPTAN-2-YLMETHANAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
HEMI(OXALIC ACID) SPIRO[3.3]HEPTAN-2-YLMETHANAMINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure can be used to study biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of HEMI(OXALIC ACID) SPIRO[3.3]HEPTAN-2-YLMETHANAMINE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound has a similar spirocyclic structure but with different functional groups.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with amino and carboxylic acid groups.
Uniqueness
HEMI(OXALIC ACID) SPIRO[3.3]HEPTAN-2-YLMETHANAMINE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can provide distinct advantages in various applications, such as increased stability and specific binding interactions .
Eigenschaften
Molekularformel |
C18H32N2O4 |
---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
oxalic acid;spiro[3.3]heptan-2-ylmethanamine |
InChI |
InChI=1S/2C8H15N.C2H2O4/c2*9-6-7-4-8(5-7)2-1-3-8;3-1(4)2(5)6/h2*7H,1-6,9H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BIUXQDZMEZFMRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)CN.C1CC2(C1)CC(C2)CN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.